Product packaging for Iofetamine hydrochloride(Cat. No.:CAS No. 82691-32-5)

Iofetamine hydrochloride

Cat. No.: B1633515
CAS No.: 82691-32-5
M. Wt: 339.64 g/mol
InChI Key: AFLDFEASYWNJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iofetamine hydrochloride, specifically the iodine-123 labeled form (N-Isopropyl-p-iodoamphetamine or IMP), is a well-characterized radiopharmaceutical used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT) . Its primary research and diagnostic value lies in localizing and evaluating non-lacunar stroke and complex partial seizures, as well as in the early diagnosis of Alzheimer's disease . As a lipid-soluble amine analogue of amphetamine, this compound rapidly penetrates the blood-brain barrier and is predominantly metabolized in the body by the cytochrome P450 enzyme CYP2C19 . The metabolic pathway involves initial transformation to p-iodoamphetamine, followed by sequential generation of p-iodobenzoic acid and p-iodohippuric acid . From a neurochemical perspective, iofetamine has been shown to inhibit the reuptake of serotonin and norepinephrine and induce the release of these neurotransmitters, as well as dopamine . The chemical is an amphetamine derivative with the IUPAC name {1-[4-iodophenyl]propan-2-yl}(propan-2-yl)amine hydrochloride and a molecular formula of C12H19ClIN . This product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClIN B1633515 Iofetamine hydrochloride CAS No. 82691-32-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDFEASYWNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045774
Record name Iofetamine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82691-32-5
Record name Iofetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iofetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOFETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Radiopharmaceutical Development and Radiochemistry Research of Iofetamine Hydrochloride

Advanced Synthesis Methodologies and Yield Optimization Research

The development of iofetamine (B1204570) hydrochloride as a brain imaging agent involved the evaluation of numerous iodophenylalkyl amines to identify a compound with optimal brain uptake and retention. Research indicated that the position of the iodine on the benzene (B151609) ring and the nature of the alkyl and N-substituted groups significantly influence the in-vivo distribution. Specifically, for the iodine position, a para-substitution was found to be superior to meta or ortho positions. Regarding the alkyl group, an α-methylethyl group proved more effective than ethyl, methyl, or no substitution. Furthermore, a single lipophilic group on the nitrogen atom was determined to be the optimal configuration. osti.gov

This systematic evaluation led to the selection of N-isopropyl-p-iodoamphetamine (the non-radioactive form of iofetamine) as a prime candidate for radiolabeling and further study due to its high brain activity and favorable brain-to-blood ratio. osti.gov The synthesis of the non-radioactive precursor is a critical first step, which is then followed by the introduction of the radionuclide.

Optimization of the synthesis and radiolabeling process focuses on several key areas:

Precursor Purity: Ensuring the high chemical purity of the N-isopropyl-p-iodoamphetamine precursor is paramount to achieving a high radiochemical yield and purity of the final product.

Reaction Conditions: The efficiency of the radioiodination reaction is highly dependent on factors such as temperature, pH, and the concentration of reactants. Research aims to define the optimal conditions to maximize the incorporation of I-123 into the precursor molecule.

Purification of the Final Product: After the radiolabeling step, the reaction mixture contains the desired I-123 iofetamine, unreacted I-123, and potentially other byproducts. Efficient purification methods, such as high-performance liquid chromatography (HPLC), are essential to isolate the pure radiopharmaceutical.

Radiochemical Purity and Quality Control Research

The quality control of iofetamine hydrochloride I-123 injection is a stringent process governed by pharmacopeial standards to ensure the safety and efficacy of the radiopharmaceutical. nih.gov Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. ymaws.com Impurities can lead to altered biodistribution, poor image quality, and unnecessary radiation dose to the patient.

Common analytical methods for determining radiochemical purity include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sums.ac.ir These methods separate the radiolabeled iofetamine from potential radiochemical impurities such as free iodide (I-123).

Research has shown that there can be variations in the radiochemical purity between different commercially available I-123 iofetamine products. A study comparing two such products, designated IMP(A) and IMP(B), revealed statistically significant differences in their radiochemical purity. nih.gov

Product Mean Radiochemical Purity (%)
IMP(A)95.5 ± 0.20
IMP(B)96.4 ± 0.08

This table presents a comparison of the mean radiochemical purity of two different commercial I-123 iofetamine products, highlighting the potential for variability. nih.gov

Beyond radiochemical purity, a comprehensive quality control program for this compound I-123 injection includes several other tests as summarized in the table below.

Quality Control Test Purpose Typical Specification
Physical Inspection To check for clarity and absence of particulate matter.Clear, colorless solution, free from visible particles.
pH To ensure the pH is within a physiologically acceptable range.4.0 – 7.0 pdradiopharma.com
Radionuclidic Purity To identify and quantify any radioactive impurities other than I-123.Conforms to pharmacopeial limits.
Radiochemical Purity To determine the percentage of I-123 in the form of iofetamine.Typically ≥ 95%
Sterility To ensure the absence of microbial contamination.Sterile
Bacterial Endotoxins To ensure the absence of pyrogenic substances.Conforms to pharmacopeial limits.

This table outlines the key quality control tests performed on this compound I-123 injections to ensure their safety and quality.

Radiochemical Characterization of this compound and its Metabolites

Understanding the in-vivo chemical behavior of iofetamine is crucial for interpreting the images obtained from SPECT scans. Research has focused on characterizing the metabolites of iofetamine in animals and humans. The metabolism of this compound I-123 proceeds through a sequential pathway primarily involving the N-isopropyl group of the amphetamine side chain. nih.gov

A successful technique for the characterization of these metabolites involves ethyl acetate (B1210297) extraction from tissue samples, followed by separation using high-performance liquid chromatography (HPLC) and quantification with a scintillation detector. nih.govcapes.gov.br

The metabolic cascade begins with the dealkylation of iofetamine to its primary amine, p-iodoamphetamine (PIA). nih.gov This is followed by deamination to form the intermediate p-iodophenylacetone. This intermediate is then rapidly degraded to p-iodobenzoic acid, which is subsequently conjugated with glycine (B1666218) in the liver to form the final major metabolite, p-iodohippuric acid. nih.gov This end product is then excreted via the kidneys. nih.gov

Metabolite Metabolic Step Description
p-Iodoamphetamine (PIA)DealkylationThe initial step in the metabolism of iofetamine, occurring in the brain, lungs, and liver. nih.gov
p-IodophenylacetoneDeaminationA transitory intermediate formed from the deamination of PIA. nih.gov
p-Iodobenzoic acidDegradationFormed from the rapid degradation of p-iodophenylacetone. nih.gov
p-Iodohippuric acidConjugationThe final major metabolite, formed by the conjugation of p-iodobenzoic acid with glycine in the liver. nih.gov

This table summarizes the major metabolites of this compound and the corresponding metabolic transformations.

Isotopic Labeling Strategies in this compound Research

The utility of iofetamine as a radiopharmaceutical is entirely dependent on its labeling with a suitable radionuclide. Iodine-123 is the isotope of choice for labeling iofetamine for SPECT imaging due to its favorable physical characteristics, including a half-life of 13.2 hours and the emission of gamma rays with a principal energy of 159 keV, which is ideal for detection by gamma cameras.

The process of labeling iofetamine with I-123 is a key area of radiopharmaceutical research. The general strategy involves an isotopic exchange reaction or the synthesis from a precursor that can be readily iodinated. The production of high-purity I-123 is typically achieved in a cyclotron through the proton irradiation of enriched Xenon-124 (¹²⁴Xe). nih.gov

Pharmacokinetic and Metabolic Studies of Iofetamine Hydrochloride

In Vivo Distribution Kinetics in Animal Models and Human Subjects

Once administered intravenously, Iofetamine (B1204570) hydrochloride is rapidly distributed throughout the body, with a notable affinity for brain and lung tissues. patsnap.comnih.gov Its lipophilic nature allows it to efficiently cross the blood-brain barrier. patsnap.comwikipedia.org

Iofetamine exhibits rapid and high initial uptake in the brain. nih.govpatsnap.com Studies in rats have demonstrated a first-pass extraction efficiency of 100% after intracarotid injection. nih.gov In these models, peak brain uptake occurs within minutes of administration. patsnap.com High levels of brain activity have been observed to be maintained for several hours in monkeys. nih.gov

The distribution within the brain is not uniform. In rats, initial activity is higher in the cortex compared to the white matter. nih.gov Over time, this ratio changes, with a marked increase in white matter activity observed at 60 minutes and 6 hours post-injection. nih.gov Autoradiographic studies in rats have shown high degrees of Iofetamine accumulation in most regions of the white matter and some areas of the gray matter. nih.gov

In human subjects, the peak brain activity of Iofetamine is notable, and this activity remains stable between 30 and 60 minutes after injection. iaea.org This retention is a key characteristic for its use in imaging, reflecting regional cerebral blood flow and neuronal activity. patsnap.com The mechanism for this retention is linked to its interaction with synaptic vesicles within neurons. patsnap.com

Cerebral Distribution of Iofetamine in Animal Models
Animal ModelKey Findings on Cerebral Uptake and RetentionCitation
RatFirst-pass extraction efficiency of 100%; washout half-time of approximately 318 seconds. Initial high activity in the cortex, with a subsequent marked increase in the white matter. nih.govnih.gov
DogNo specific localization in brain nuclei was observed. nih.gov
MonkeyRapid initial brain uptake with further slow uptake over the next 20 minutes. High levels of brain activity were maintained for several hours. nih.gov

Following intravenous administration, Iofetamine initially accumulates significantly in the lungs. nih.goviaea.org From the lungs, it is then redistributed to other organs, most notably the brain and the liver. nih.govnih.gov In dogs, a progressive accumulation in the eyes has been noted, though this was not observed in monkeys. nih.gov The liver plays a crucial role not only in the distribution but also in the subsequent metabolism of the compound. nih.govcapes.gov.br

Metabolic Pathways and Metabolite Identification Research

The metabolism of Iofetamine hydrochloride proceeds through a sequential pathway involving several key enzymatic processes, primarily occurring in the liver. nih.govcapes.gov.br In vitro studies using isolated rat and human hepatocytes have confirmed the production of metabolites in a manner consistent with in vivo findings. nih.goviaea.org

The initial and a crucial step in the metabolism of Iofetamine is the dealkylation of the N-isopropyl group. nih.govcapes.gov.br This process results in the formation of the primary amine, p-Iodoamphetamine (PIA). nih.govsnmjournals.org This metabolic conversion readily occurs in the brain, lungs, and liver. nih.govcapes.gov.br Notably, even 24 hours after administration, the activity in the brain and lungs consists almost exclusively of the parent compound (Iofetamine) and PIA. nih.govsnmjournals.org

The final stage of Iofetamine metabolism involves the conjugation of p-iodobenzoic acid. nih.govsnmjournals.org In the liver, p-iodobenzoic acid is conjugated with glycine (B1666218) to form p-iodohippuric acid. nih.govcapes.gov.br This end product is then excreted from the body through the kidneys in the urine. patsnap.comnih.govsnmjournals.org The elimination of Iofetamine and its metabolites occurs primarily via renal excretion. patsnap.com

Metabolic Pathway of this compound
Metabolic StepParent Compound/IntermediateResulting MetabolitePrimary LocationCitation
DealkylationIofetaminep-Iodoamphetamine (PIA)Brain, Lungs, Liver nih.govcapes.gov.brsnmjournals.org
Deamination (Rate-limiting)p-Iodoamphetamine (PIA)p-IodophenylacetoneLiver nih.govcapes.gov.brsnmjournals.org
Degradationp-Iodophenylacetonep-Iodobenzoic acidLiver nih.govcapes.gov.brsnmjournals.org
Conjugationp-Iodobenzoic acidp-Iodohippuric acidLiver nih.govcapes.gov.brsnmjournals.org
Eliminationp-Iodohippuric acid-Kidneys (Urine) patsnap.comnih.govsnmjournals.org

Enzymatic Biotransformation Investigations

The metabolism of this compound, a key factor in its pharmacokinetic profile, involves enzymatic processes that alter its structure and facilitate its elimination from the body. Investigations into these biotransformation pathways have identified the crucial role of the cytochrome P450 enzyme system.

Research has demonstrated that this compound is a substrate for the cytochrome P450 (CYP) enzyme system, with a particular isoform, CYP2C19, playing a predominant role in its metabolism. In vitro studies using human liver microsomes and recombinant human CYP enzymes have shown that the primary metabolic pathway is the N-dealkylation of iofetamine to its metabolite, p-iodoamphetamine.

The disappearance of iofetamine is significantly catalyzed by CYP2C19. The kinetics of this enzymatic reaction have been characterized, revealing a Michaelis-Menten constant (Km) and a maximum velocity (Vmax) for the metabolism of iofetamine by recombinant CYP2C19. These findings indicate a high affinity of the enzyme for the iofetamine substrate. The involvement of CYP2C19 also suggests the potential for polymorphic metabolism of iofetamine, as genetic variations in the CYP2C19 gene can lead to different enzyme activity levels in the population.

Table 1: Kinetic Parameters of Iofetamine Metabolism by CYP2C19

Parameter Value Description
Km (Michaelis-Menten constant) 8.6 µM Represents the substrate concentration at which the reaction rate is half of Vmax.
Vmax (Maximum velocity) 9.7 nmol · min-1 · nmol P450-1 Represents the maximum rate of reaction when the enzyme is saturated with the substrate.

Pharmacokinetic Modeling and Analysis for Radiopharmaceuticals

The in vivo behavior of radiopharmaceuticals like this compound is often characterized using pharmacokinetic models. These models provide a mathematical framework to describe the time course of drug absorption, distribution, metabolism, and excretion. For iofetamine, particularly in its use in single-photon emission computed tomography (SPECT) for brain imaging, kinetic modeling is essential for quantifying physiological parameters such as cerebral blood flow.

A two-compartment model has been successfully applied to describe the kinetics of iofetamine in the brain. snmjournals.org In this model, the brain is considered as two compartments: the blood compartment and the brain tissue compartment. The transfer of iofetamine between these compartments is described by specific rate constants. snmjournals.org

The key parameters in this model are:

K1 : The rate constant for the transfer of iofetamine from the blood to the brain tissue. This parameter is related to cerebral blood flow (F) and the extraction fraction (E) of the tracer by the brain (K1 = F × E). snmjournals.org

k2 : The rate constant for the back-diffusion of iofetamine from the brain tissue back into the blood. snmjournals.org

The ratio of these two constants (K1/k2) represents the partition coefficient of iofetamine between the brain and the blood, indicating its relative distribution at equilibrium. snmjournals.org By applying this model to dynamic SPECT data, it is possible to generate functional maps of these parameters, providing quantitative insights into regional brain perfusion. snmjournals.org

Table 2: Mean K1 and k2 Values in Different Brain Regions

Brain Region K1 (ml/g/min) k2 (min-1)
Frontal Lobe 0.53 0.051
Temporal Lobe 0.52 0.052
Parietal Lobe 0.54 0.055
Occipital Lobe 0.56 0.063
Cerebellum 0.62 0.065
Thalamus 0.55 0.050

Data derived from a study involving six patients. snmjournals.org

Neurobiological Mechanisms of Iofetamine Hydrochloride Action

Regional Cerebral Blood Flow Mimicry and Perfusion Assessment

Iofetamine (B1204570) hydrochloride, when labeled with iodine-123 (¹²³I), serves as a critical radiopharmaceutical agent for the evaluation of regional cerebral blood flow (rCBF). wikipedia.orgnih.gov Its utility in single-photon emission computed tomography (SPECT) imaging stems from its ability to mimic blood flow patterns within the brain, allowing for a detailed assessment of cerebral perfusion. wikipedia.orgnih.govnih.gov The distribution of ¹²³I-Iofetamine in the brain is proportional to rCBF, making it a valuable tool in diagnosing and evaluating a variety of neurological conditions. nih.govresearchgate.netnih.gov

Research has demonstrated the efficacy of ¹²³I-Iofetamine SPECT in identifying perfusion abnormalities in patients with stroke and complex partial seizures. wikipedia.orgnih.gov In studies of stroke patients, SPECT scans using iofetamine have shown areas of reduced cerebral perfusion, which are often larger than the anatomical abnormalities detected by computed tomography (CT) scans. nih.gov Furthermore, this imaging technique has proven useful in the early diagnosis of Alzheimer's disease by revealing characteristic patterns of reduced blood flow in specific brain regions, such as the parietal lobes. nih.gov The sensitivity and specificity of iofetamine SPECT in diagnosing Alzheimer's disease have been reported to be 88% and 87%, respectively. nih.gov

Below is a table summarizing key findings from studies on the use of Iofetamine for rCBF assessment:

Clinical Application Key Research Findings Reference
Stroke EvaluationDetected cerebral perfusion abnormalities in all cases studied, whereas CT scans showed abnormalities in only 10 out of 20 cases. nih.gov
Alzheimer's Disease DiagnosisDemonstrated a sensitivity of 88% and a specificity of 87% in distinguishing patients with Alzheimer's from healthy controls. Sensitivity in mildly affected patients was 80%. nih.gov
General Perfusion ImagingBrain uptake peaks at approximately 30 minutes post-injection and remains relatively stable for the next 60 minutes, allowing for a clear imaging window. ncats.io

Mechanisms of Blood-Brain Barrier Translocation

The effectiveness of Iofetamine hydrochloride as a brain imaging agent is fundamentally dependent on its ability to cross the highly selective blood-brain barrier (BBB). wikipedia.org The primary mechanism facilitating this translocation is its high lipophilicity. wikipedia.org As a lipid-soluble molecule, iofetamine can readily diffuse across the lipid membranes of the endothelial cells that form the BBB. wikipedia.orgnih.gov This process of lipid-mediated free diffusion does not require a specific carrier or transporter protein. nih.govmdpi.com

Once in the bloodstream, iofetamine is rapidly taken up by the lungs and then redistributed to other organs, including the brain. ncats.io The high first-pass extraction of iofetamine by the brain underscores the efficiency of its BBB penetration. ncats.io Studies have shown a high extraction ratio of over 90% in the brain following intra-arterial injection, indicating that a significant portion of the compound that reaches the cerebral circulation successfully enters the brain tissue. ncats.io

Cellular Uptake and Retention Mechanisms in Brain Tissue

Following its transit across the blood-brain barrier, this compound is taken up by brain cells. The precise mechanism of its localization and retention within the brain tissue is thought to involve nonspecific receptor binding. ncats.io Brain uptake of iofetamine peaks at around 30 minutes after injection and remains relatively constant for up to 60 minutes. ncats.io

Inside the brain, iofetamine undergoes metabolic changes. nih.gov A key metabolic step is the dealkylation of the N-isopropyl group, which converts iofetamine into its primary amine metabolite, p-iodoamphetamine (PIA). nih.gov This process occurs within the brain, as well as in the lungs and liver. nih.gov Notably, even 24 hours after administration, the radioactivity detected in the brain and lungs corresponds to iofetamine and PIA. nih.gov The subsequent metabolic steps, including deamination to p-iodophenylacetone and eventual conversion to p-iodohippuric acid, primarily occur in the liver, with the final metabolite being excreted in the urine. nih.gov

Proposed Receptor Binding and Molecular Interaction Research

While the primary mechanism of brain uptake is considered to be nonspecific, research into the molecular interactions of iofetamine and structurally similar compounds suggests potential interactions with various receptors and transporters. As an amphetamine analog, iofetamine's molecular structure allows for interactions with monoamine transporters. wikipedia.org Psychedelic phenethylamines and amphetamines are known to bind to serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. frontiersin.org

The table below outlines the classes of receptors and transporters that are likely interaction partners for this compound based on its structural similarity to other amphetamines.

Receptor/Transporter Class Potential Interaction Rationale
Serotonin Transporter (SERT)Inhibition of reuptakeCommon action of amphetamine-like compounds. wikipedia.org
Norepinephrine (B1679862) Transporter (NET)Inhibition of reuptakeCommon action of amphetamine-like compounds. wikipedia.org
Dopamine (B1211576) Transporter (DAT)Inhibition of reuptakeCommon action of amphetamine-like compounds. wikipedia.org
Serotonin Receptors (e.g., 5-HT₂A)Binding and potential activationStructural similarities to psychedelic phenethylamines. frontiersin.org

Further research is needed to fully elucidate the specific binding affinities and functional activities of iofetamine at these and other potential molecular targets.

Neurotransmitter System Modulation Research (e.g., serotonin, norepinephrine, dopamine reuptake inhibition and release induction)

As an analog of amphetamine, iofetamine has been shown to modulate several key neurotransmitter systems. wikipedia.org It acts as a reuptake inhibitor for both serotonin and norepinephrine. wikipedia.org Furthermore, it can induce the release of these two neurotransmitters, as well as dopamine. wikipedia.org This activity is comparable in potency to other amphetamines such as d-amphetamine and p-chloroamphetamine. wikipedia.org

The inhibition of serotonin, norepinephrine, and dopamine reuptake is a mechanism shared by a class of drugs known as triple reuptake inhibitors (TRIs). wikipedia.org By blocking the respective transporters (SERT, NET, and DAT), these compounds increase the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. wikipedia.org The modulation of these neurotransmitter systems is a critical aspect of the neurobiological action of iofetamine.

The following table summarizes the effects of Iofetamine on key neurotransmitter systems:

Neurotransmitter System Mechanism of Action Effect
Serotonin (5-HT)Reuptake inhibition and release inductionIncreased extracellular serotonin levels wikipedia.org
Norepinephrine (NE)Reuptake inhibition and release inductionIncreased extracellular norepinephrine levels wikipedia.org
Dopamine (DA)Release inductionIncreased extracellular dopamine levels wikipedia.org

Research Methodologies in Iofetamine Hydrochloride Imaging

Single Photon Emission Computed Tomography (SPECT) Acquisition Protocols for Cerebral Perfusion Imaging

The acquisition of high-quality SPECT data is the foundational step for accurate cerebral perfusion imaging with iofetamine (B1204570) hydrochloride. Protocols are designed to optimize the detection of gamma rays emitted from the iodine-123 isotope, while minimizing noise and artifacts.

A typical acquisition protocol for iofetamine hydrochloride SPECT involves the use of a rotating gamma camera system, which may be equipped with single, dual, or multiple detectors. nih.gov These cameras are fitted with collimators, such as low-energy, high-resolution types, to improve the spatial resolution of the resulting images. The camera system rotates around the patient's head, acquiring a series of two-dimensional projections at multiple angles. For a comprehensive scan, data is often acquired over a full 360-degree rotation.

The timing of the scan post-injection is a critical parameter. Simulation studies have indicated that an optimal SPECT mid-scan time is between 30 to 40 minutes after the injection of this compound. nih.gov This window is chosen to minimize error sensitivity to individual variations in the tracer's input function, aiming for an accuracy of within ±10% for regional cerebral blood flow (rCBF) values. nih.gov

Patient positioning and comfort are also crucial during the acquisition phase to prevent motion artifacts, which can significantly degrade image quality. The patient is typically positioned supine with the head carefully immobilized.

Artifact Reduction Strategies in SPECT Imaging

The quality and quantitative accuracy of this compound SPECT images can be compromised by various artifacts. nih.gov Common sources of artifacts include patient motion, soft tissue attenuation, and scatter. radiologykey.com

Patient motion during the scan is a significant source of image blurring and can lead to misinterpretation. radiologykey.com Strategies to reduce motion artifacts include thorough patient explanation to ensure cooperation, comfortable patient positioning, and the use of head restraints. radiologykey.com Motion correction algorithms can also be applied during image processing. radiologykey.com

Attenuation refers to the absorption and scattering of photons within the patient's tissues, which can lead to an underestimation of tracer concentration in deeper brain structures. Attenuation correction is crucial for quantitative accuracy. Methods for attenuation correction often involve using a transmission scan (e.g., from a CT component in a hybrid SPECT/CT scanner) to create an attenuation map of the head. radiologykey.com Iterative reconstruction algorithms can then use this map to compensate for attenuation effects. mdpi.com

Scatter occurs when photons are deflected from their original path, leading to a loss of spatial resolution and contrast. Scatter correction techniques are often employed during image reconstruction. The dual-energy window method is one such technique that estimates and subtracts the scattered photons. researchgate.net

Other potential sources of artifacts include technical issues like errors in the center of rotation of the gamma camera and contamination from the injection site. nih.govnih.gov Rigorous quality control of the imaging equipment and careful administration of the radiopharmaceutical are essential to minimize these artifacts. nih.govnih.gov

Phantom Studies and Instrumentation Advancements in this compound SPECT

Phantom studies are indispensable for the quality control, optimization, and validation of this compound SPECT imaging protocols and instrumentation. mdpi.com Phantoms are objects of known dimensions and radioactivity concentrations that simulate the human head. mdpi.com

Commonly used phantoms in SPECT imaging include the Jaszczak phantom and the NEMA IEC Body phantom . researchgate.netnih.gov These phantoms contain various features, such as spheres and rods of different sizes, to evaluate key image quality parameters like:

Spatial Resolution: The ability to distinguish between two closely spaced objects. scirp.org

Contrast: The ability to differentiate between areas of different radioactivity concentrations. scirp.org

Uniformity: The consistency of the camera's response across its field of view. scirp.org

Phantom studies are used to compare the performance of different reconstruction algorithms, optimize acquisition parameters, and validate new quantitative methods. researchgate.netnih.gov For example, studies have used phantoms to demonstrate that advanced iterative reconstruction methods can significantly improve spatial resolution and contrast compared to standard OSEM. nih.gov

Instrumentation advancements have also played a crucial role in improving the quality of this compound SPECT. The development of multi-detector SPECT systems has reduced scan times and improved image statistics. Furthermore, the integration of SPECT with CT in hybrid SPECT/CT scanners has revolutionized attenuation correction, leading to more accurate quantitative imaging. researchgate.net

Clinical Research Applications of Iofetamine Hydrochloride in Neurological Disorders

Dementia Research

The application of Iofetamine (B1204570) hydrochloride SPECT in dementia research has been pivotal in understanding the pathophysiological changes associated with various forms of cognitive decline. By visualizing patterns of cerebral hypoperfusion, researchers have been able to correlate blood flow changes with clinical symptoms and disease progression.

Diagnostic Utility in Alzheimer's Disease (AD)

Iofetamine hydrochloride I-123 SPECT has demonstrated considerable utility as a diagnostic adjunct in Alzheimer's disease. nih.gov The characteristic pattern of reduced rCBF in specific brain regions helps to support a clinical diagnosis of AD. nih.gov Research has consistently shown that patients with AD exhibit hypoperfusion, most prominently in the bilateral posterior temporal and parietal lobes. nih.govnih.gov This pattern of reduced blood flow mirrors the areas of decreased glucose metabolism often observed with positron emission tomography (PET). nih.gov

Studies have established that cortical tracer activity is generally depressed in individuals with Alzheimer's, with the most significant reductions found in the posterior parietal cortex. nih.gov The distinct anatomical pattern of these perfusion deficits is a key feature that aids in the diagnostic process for AD. nih.gov

The diagnostic accuracy of this compound I-123 SPECT in AD has been a subject of extensive research. Studies have aimed to quantify its reliability by measuring its sensitivity (the ability to correctly identify patients with AD) and specificity (the ability to correctly identify individuals without AD).

One seminal study involving 58 patients with AD and 15 healthy controls reported a sensitivity of 88% and a specificity of 87% for Iofetamine SPECT in diagnosing AD. nih.govcapes.gov.br Even in patients with mild cognitive deficits, the sensitivity remained high at 80%. nih.govcapes.gov.br Other reviews and meta-analyses have reported a wide range for SPECT sensitivity (63%-100%) and specificity (65%-100%) in diagnosing AD, reflecting variability across different study designs and patient populations. nih.gov For instance, a meta-analysis focusing on technetium-99m-HMPAO SPECT, another perfusion agent, found a pooled weighted sensitivity of 76.1% and a specificity of 85.4% for distinguishing AD from normal controls. nih.gov When a positive SPECT scan is combined with a clinical diagnosis of "probable" AD, the likelihood of a correct pathologic diagnosis of AD increases from 84% to 92%. ez-admanager.com

Research has demonstrated a significant correlation between the regional perfusion deficits observed on Iofetamine SPECT scans and the degree of cognitive impairment in patients with Alzheimer's disease. The severity of hypoperfusion in specific brain regions, particularly the parietal lobes, has been strongly associated with scores on dementia rating scales, such as the Blessed Dementia Scale. nih.gov

While specific longitudinal studies tracking changes with this compound over many years are part of the foundational literature, the principle of progressive perfusion decline in AD is well-established. The typical pattern of hypoperfusion seen in AD is not static but worsens as the disease progresses. Early in the disease, deficits are most prominent in the posterior cingulate and precuneus, as well as the temporoparietal cortex. As AD advances, these areas of hypoperfusion become more severe and widespread, extending to involve the frontal lobes. This progression of cerebral blood flow reduction over time mirrors the clinical course of cognitive deterioration in patients.

Prediction of Decline to Dementia in Mild Cognitive Impairment (MCI)

This compound SPECT has shown prognostic value in identifying individuals with Mild Cognitive Impairment (MCI) who are at a higher risk of progressing to clinically probable Alzheimer's disease. nih.gov MCI is considered a transitional state between normal aging and dementia, and not all individuals with MCI will convert to AD. nih.gov

Studies have found that MCI patients who exhibit a pattern of hypoperfusion characteristic of AD—specifically in the posterior cingulate gyrus, precuneus, and temporoparietal regions—are more likely to experience cognitive decline and convert to AD. nih.gov One study demonstrated that reduced rCBF in the posterior cingulate gyrus was a significant predictor of progression from MCI to AD. nih.gov Another study found that in amnestic MCI patients, those with abnormal SPECT scans at baseline showed a significantly greater decline in Mini-Mental State Examination (MMSE) scores over a one-year period compared to those with normal scans. nii.ac.jp The presence of an AD-like perfusion pattern in an MCI patient, therefore, serves as a biomarker indicating a higher risk for imminent conversion to dementia. nih.gov

Cerebrovascular Disease Research

This compound, a radiopharmaceutical agent, has been instrumental in cerebrovascular disease research, primarily through its use in Single Photon Emission Computed Tomography (SPECT) imaging. This technique allows for the visualization and quantification of regional cerebral blood flow (rCBF), providing crucial insights into the pathophysiology of various cerebrovascular conditions.

Detection and Evaluation of Stroke

This compound SPECT has demonstrated significant utility in the comprehensive evaluation of stroke, from its earliest stages to the assessment of residual brain tissue viability.

In the critical early hours of an acute ischemic stroke, timely and accurate diagnosis is paramount. This compound SPECT has shown to be a highly sensitive tool for detecting perfusion defects in the brain immediately following the onset of a stroke. nih.govnih.gov This is a notable advantage over traditional imaging modalities like transmission computed tomography (CT), which may initially be negative in the acute phase of an infarction. nih.govnih.gov

Research indicates that SPECT imaging with iofetamine can identify abnormalities in cerebral perfusion before structural changes become evident on CT scans. nih.govnih.gov Studies have reported a higher sensitivity of Iofetamine SPECT (ranging from 92% to 100%) compared to CT scans (55% to 86%) in the early diagnosis of acute cerebral infarction. nih.gov The extent of the perfusion defect observed on an iofetamine scan is often larger than the abnormality seen on a concurrent CT scan in acute stroke. nih.govnih.gov However, it is important to note that neither Iofetamine SPECT nor CT are sensitive in detecting acute lacunar infarcts. nih.gov

Table 1: Comparison of Iofetamine SPECT and CT in Early Diagnosis of Acute Stroke

Feature Iofetamine SPECT Transmission CT
Timing of Detection Immediately after stroke onset nih.govnih.gov May be negative in early stages nih.govnih.gov
Sensitivity High (92%-100%) nih.gov Lower (55%-86%) nih.gov

| Detected Abnormality | Perfusion defect nih.gov | Structural changes (edema) nih.gov |

A key application of this compound SPECT lies in its ability to help differentiate between brain tissue that is irreversibly infarcted and tissue that is ischemic but potentially salvageable, often referred to as the "ischemic penumbra." This is achieved through the "redistribution" phenomenon observed in delayed imaging. nih.govnih.gov

Early scans after iofetamine injection show areas of reduced uptake corresponding to regions of decreased cerebral blood flow. nih.gov In delayed scans, some of these areas may show increased activity, or "redistribution," which is thought to represent viable ischemic tissue that has retained the capacity for cellular function. nih.govnih.gov The amplitude of this redistribution has been found to be significantly correlated with the clinical outcome of stroke patients. nih.gov A higher redistribution amplitude is associated with a better clinical outcome, suggesting it provides information on the viability of ischemic brain tissue. nih.gov

Studies have identified two distinct abnormal zones in chronic infarction: a central infarct area with severely decreased blood flow and minimal redistribution, and a peri-infarct area with moderately decreased blood flow and marked redistribution. nih.gov

This compound SPECT can be employed to assess cerebral perfusion reserve, which is the capacity of the cerebral vasculature to increase blood flow in response to a challenge. This is particularly relevant in patients with chronic cerebrovascular disease. Research has shown that in patients with chronic infarction who undergo bypass surgery, a significant increase in blood flow (+22%) can be observed in the peri-infarct area, a region characterized by the redistribution phenomenon. nih.gov This demonstrates the utility of iofetamine SPECT in evaluating the efficacy of revascularization procedures aimed at improving cerebral hemodynamics. nih.gov

Evaluation of Vasospasm in Subarachnoid Hemorrhage

Cerebral vasospasm is a serious complication of subarachnoid hemorrhage, leading to delayed ischemic neurological deficits. While arteriography is the standard for diagnosing vasospasm, this compound SPECT has emerged as a sensitive and reasonably specific non-invasive alternative for assessing cerebral perfusion changes associated with this condition. nih.gov

A retrospective study evaluating SPECT for the diagnosis of vasospasm in patients with cerebral aneurysms found a sensitivity of 89% and a specificity of 71%. nih.gov In the same study, arteriography had a sensitivity of 67% and a specificity of 100%. nih.gov These findings suggest that a negative SPECT study may be useful in obviating the need for more invasive arteriography. nih.gov Furthermore, the presence of diffuse or hemispheric perfusion defects on SPECT scans was associated with a poor outcome. nih.gov

Table 2: Diagnostic Accuracy of SPECT in Detecting Vasospasm

Diagnostic Method Sensitivity Specificity
SPECT 89% (8/9) nih.gov 71% (5/7) nih.gov

| Arteriography | 67% (2/3) nih.gov | 100% (9/9) nih.gov |

Prognostic Value in Stroke Recovery

This compound SPECT findings have shown prognostic value in predicting the recovery of patients following a stroke. The degree of redistribution of the tracer is a significant predictor of clinical improvement. nih.gov Studies have demonstrated that a greater amplitude of redistribution on delayed SPECT scans is correlated with a better clinical outcome at three months. nih.gov

Another study involving 28 patients with severe cerebrovascular disease found that the degree of redistribution was significantly associated with improvements in activities of daily living (ADL), as measured by the modified Barthel Index (BI). nih.gov Patients with complete or peripheral redistribution showed significantly higher improvements in their BI scores after rehabilitation compared to those with no redistribution. nih.gov

Table 3: Prognostic Indicators from Iofetamine SPECT in Stroke Recovery

SPECT Finding Associated Outcome Study Details
High Redistribution Amplitude Better clinical outcome at 3 months nih.gov Study of 16 stroke patients with early and delayed SPECT scans. nih.gov
SPECT/FIM Correlation (Right Parietal) Predictor of return to functional living status (p=0.0438) nih.gov Evaluation of 69 stroke patients with SPECT and FIM scores. nih.gov

| Complete/Peripheral Redistribution | Significant improvement in Activities of Daily Living (ADL) nih.gov | Study of 28 patients comparing redistribution ratios with modified Barthel Index changes. nih.gov |

Epilepsy Research

This compound SPECT has been instrumental in the study of epilepsy, primarily by providing insights into blood flow changes associated with seizure activity. patsnap.com This functional imaging technique aids researchers in understanding the physiological underpinnings of seizure disorders.

Localization of Seizure Foci

A primary application of this compound SPECT in epilepsy research is the localization of the seizure focus—the specific area of the brain where seizures originate. auntminnie.com Imaging performed during a seizure (ictal SPECT) typically shows increased blood flow (hyperperfusion) in the seizure focus, as the brain cells in that area are hyperactive. auntminnie.comepilepsy.com Conversely, imaging conducted between seizures (interictal SPECT) often reveals decreased blood flow (hypoperfusion) in the same region. auntminnie.com

The comparison of ictal and interictal scans, a technique known as subtraction ictal SPECT co-registered to MRI (SISCOM), enhances the visibility of the seizure onset zone. epilepsy.com Research has demonstrated the utility of Iofetamine SPECT in identifying these perfusion abnormalities, which often correspond to findings from electroencephalography (EEG). nih.gov For instance, in one study of patients with simple partial seizures, Iofetamine SPECT showed a localized decrease in radiotracer uptake in 16 out of 21 patients during the interictal phase. nih.gov The sensitivity for localizing a seizure focus using interictal SPECT is reported to be between 40% and 66%, while ictal SPECT has a much higher sensitivity, in some studies reaching 97%. auntminnie.com

Research Findings on Iofetamine SPECT for Seizure Foci Localization
Study PopulationSPECT FindingNumber of Patients with FindingCorrespondence with EEG
Simple Partial Seizures (n=21)Localized Decreased Uptake (Interictal)16Good correspondence in 9 of 13 patients with localized EEG
Simple Partial Seizures (n=21)Localized Increased Uptake (Interictal)3N/A

Evaluation of Complex Partial Seizures

This compound SPECT is also a valuable research tool for evaluating complex partial seizures, which are often difficult to localize with other methods. wikipedia.org These seizures frequently originate in the temporal lobe. auntminnie.com Studies using Iofetamine SPECT have shown perfusion asymmetries in the temporal lobes of patients with complex partial seizures. nih.gov

In a key study involving 23 patients with complex partial seizures, coronal SPECT images revealed laterality of uptake in the temporal lobes in 20 of the patients. nih.gov This was particularly noteworthy as the CT scans for 14 of these individuals were normal, highlighting the sensitivity of functional imaging in detecting abnormalities not visible through structural imaging alone. nih.gov However, the correspondence between these SPECT findings and temporal lead EEG results was noted in only 5 of the cases, indicating that Iofetamine SPECT provides a distinct, complementary set of data for the evaluation of complex partial seizures. nih.gov

Traumatic Brain Injury (TBI) Research

In the field of traumatic brain injury research, this compound SPECT is used to investigate the persistent cerebral blood flow abnormalities that can occur after injury. researchgate.netfrontiersin.org Even in cases of mild TBI where structural imaging like CT or MRI may appear normal, functional deficits can persist. frontiersin.org Iofetamine SPECT studies help to identify regions of hypoperfusion that may correlate with the clinical symptoms experienced by patients. frontiersin.org

Research has identified patterns of altered cerebral blood flow in patients with chronic mild TBI. One study observed markedly decreased cerebral blood flow primarily in the frontal lobes. researchgate.net Another finding from this research was that lower cerebral blood flow in the right temporal lobe correlated with poorer reported physical health among patients. researchgate.net These studies suggest that Iofetamine SPECT can detect distinct physiological processes associated with chronic TBI symptoms, offering a window into the functional consequences of head injuries. researchgate.net

Psychiatric Disorders Research

The application of this compound SPECT has extended to psychiatric disorders, where it is used to explore the neurobiological basis of conditions like major depression and schizophrenia. frontiersin.orgnih.gov By mapping cerebral blood flow, researchers can identify functional differences in the brains of individuals with these disorders compared to control subjects.

In research on major depression, Iofetamine SPECT has been used to investigate asymmetries in brain activity. A study involving 19 depressed patients and 12 medical comparison subjects found that while Iofetamine activity was greater in the right than the left temporal lobe in both groups, the asymmetry was more pronounced in the depressed patients. nih.gov On visual inspection, 63% of the depressed patients showed substantially increased Iofetamine activity in the right temporal lobe, compared to only 8% of the control group. nih.gov This suggests that asymmetric temporal lobe activity on Iofetamine SPECT images may be a potential area of interest for understanding the pathophysiology of affective disorders. nih.gov

Iofetamine SPECT Findings in Major Depression Research
Patient GroupNumber of SubjectsFindingPercentage of Group with Finding
Depressed Patients19Visually Increased Right Temporal Lobe Activity63%
Medical Comparison Subjects12Visually Increased Right Temporal Lobe Activity8%

Substance Abuse Research

This compound SPECT has also been applied in substance abuse research to examine the long-term effects of chronic drug use on the brain. Chronic use of substances like amphetamines can lead to lasting changes in cerebral perfusion. nih.gov Iofetamine, as an analogue of amphetamine, provides a unique tool to study these effects. wikipedia.org

Research in this area has focused on identifying perfusion deficits that may underlie the cognitive and behavioral impairments seen in individuals with substance dependence. nih.gov Studies have shown that chronic amphetamine use can result in long-lasting alterations in dopamine (B1211576) neurotransmission and associated changes in regional cerebral blood flow. nih.gov Iofetamine SPECT studies contribute to this body of research by visualizing these perfusion changes, helping to elucidate the neuropathology associated with chronic substance abuse and its implications for cognitive function and treatment outcomes. nih.gov

Comparative Neuroimaging Studies with Iofetamine Hydrochloride

Comparison with X-ray Computed Tomography (CT)

Iofetamine (B1204570) SPECT and X-ray Computed Tomography (CT) provide fundamentally different types of information: SPECT assesses regional brain function (perfusion), while CT visualizes brain structure (anatomy). This distinction is crucial in the evaluation of cerebrovascular and neurological disorders.

In the context of acute stroke, Iofetamine SPECT has demonstrated higher sensitivity for early diagnosis compared to CT. researchgate.net Studies have shown that SPECT can detect perfusion defects immediately after the onset of a stroke, a period during which CT scans are often negative or show minimal changes. researchgate.net The area of abnormal perfusion identified by Iofetamine SPECT is frequently larger than the corresponding structural abnormality that later appears on CT scans. researchgate.net

When compared with xenon-enhanced CT (XeCT), a technique that also measures blood flow, both Iofetamine SPECT and XeCT can identify abnormalities in cerebral blood flow in regions that appear normal on a standard non-contrast CT scan. nih.gov While XeCT offers superior spatial resolution and the potential for noninvasive quantification of blood flow, Iofetamine SPECT holds the advantage of providing comprehensive views of the entire brain in transverse, coronal, and sagittal planes from a single acquisition. nih.gov

The integration of these technologies into hybrid SPECT/CT systems combines the strengths of both modalities. By fusing the functional data from Iofetamine SPECT with the anatomical detail from CT, these systems allow for more precise localization of perfusion abnormalities. iaea.org This co-registration is essential for accurate interpretation and can improve diagnostic confidence; research suggests that moving from SPECT alone to SPECT/CT can lead to a change in diagnosis in a significant percentage of cases. iaea.orgauntminnie.com

Table 1: Comparison of Iofetamine SPECT and X-ray CT
FeatureIofetamine (¹²³I) SPECTX-ray Computed Tomography (CT)
Primary Information Functional (Regional Cerebral Blood Flow)Structural (Anatomy, Density)
Sensitivity in Acute Stroke High; detects immediate perfusion defects. researchgate.netLow in early stages; may be normal initially. researchgate.net
Imaging Planes Whole-brain imaging in transverse, coronal, and sagittal planes. nih.govPrimarily axial; reconstructions required for other planes.
Hybrid Imaging SPECT/CT provides fused functional and anatomical images for precise localization. iaea.orgServes as the anatomical map in SPECT/CT and PET/CT.

Comparison with Magnetic Resonance Imaging (MRI)

The relationship between Iofetamine SPECT and structural Magnetic Resonance Imaging (MRI) is highly complementary. While SPECT reveals functional deficits in blood flow, MRI provides exquisite anatomical detail with high spatial resolution. In some cases, Iofetamine SPECT can detect functional changes before any structural abnormalities become apparent on an MRI. researchgate.net For instance, a patient might present with neurological symptoms and have a normal brain MRI, yet a SPECT scan could reveal significant hyper- or hypoperfusion, guiding further diagnosis. researchgate.net

Structural MRI is also the foundation for volumetric analysis, a quantitative technique used to measure the size of the whole brain or specific brain structures, such as the hippocampus. nih.govcortechs.ai This is particularly valuable in neurodegenerative diseases where atrophy is a key feature. By correlating the regional perfusion deficits identified with Iofetamine SPECT with volumetric data from MRI, clinicians can gain a more comprehensive understanding of the relationship between functional impairment and structural tissue loss. nih.gov Automated software tools have made volumetric MRI analysis faster and more reliable for routine clinical use, providing in vivo biomarkers of disease progression. cortechs.ai

Table 2: Comparison of Iofetamine SPECT and Structural MRI
FeatureIofetamine (¹²³I) SPECTStructural MRI
Information Provided Functional (Perfusion)Anatomical (High-resolution structure, Atrophy)
Detection of Early Changes Can detect functional changes before structural abnormalities are visible. researchgate.netMay be normal in the early functional stages of a disease.
Resolution Lower spatial resolution.High spatial and contrast resolution.
Quantitative Analysis Semi-quantitative analysis of regional perfusion.Quantitative volumetric analysis of brain structures. cortechs.ai

Arterial Spin Labeling (ASL) is an MRI technique that measures cerebral blood flow non-invasively by using magnetically labeled arterial blood water as an endogenous tracer. radiopaedia.org This provides a direct comparison to Iofetamine SPECT, which uses an exogenous radiopharmaceutical to measure the same physiological parameter.

Head-to-head comparisons of ASL and brain perfusion SPECT in patients with Alzheimer's disease have shown notable differences in their visual assessment of blood flow. nih.gov The appearance of ASL perfusion maps can be significantly influenced by technical parameters, particularly the post-labeling delay (PLD)—the time between the magnetic labeling of blood and image acquisition. nih.gov An ASL scan with a short PLD might show different perfusion patterns compared to a SPECT scan, whereas a longer PLD might reveal fewer abnormalities than SPECT. nih.gov Furthermore, ASL can be susceptible to errors in regions with delayed arterial transit time, which can be caused by severe stenosis. nih.gov In such cases, the labeled blood may not reach the tissue within the imaging window, leading to an underestimation of perfusion. Iofetamine, as a trapped tracer, is less affected by these transit time effects.

Table 3: Comparison of Iofetamine SPECT and ASL Perfusion MRI
FeatureIofetamine (¹²³I) SPECTArterial Spin Labeling (ASL) MRI
Tracer Type Exogenous radiotracer (¹²³I-Iofetamine).Endogenous (Magnetically labeled blood water). radiopaedia.org
Invasiveness Requires intravenous injection of a radiopharmaceutical.Completely non-invasive, no injection required. youtube.com
Ionizing Radiation Yes.No.
Sensitivity to Transit Time Relatively low.High; can lead to CBF underestimation in pathology. nih.gov
Signal-to-Noise Ratio (SNR) Generally good.Inherently low. radiopaedia.org

Comparison with Positron Emission Tomography (PET) Tracers

Iofetamine SPECT and [¹⁸F]Fluorodeoxyglucose Positron Emission Tomography (FDG-PET) are both functional imaging techniques that reflect neuronal activity. Iofetamine measures cerebral blood flow, while FDG-PET measures the regional cerebral metabolic rate of glucose (rCMRGlc). Under most conditions, these two processes are tightly coupled.

In studies of Alzheimer's disease, the patterns of reduced cortical tracer activity observed with Iofetamine SPECT are similar to the patterns of reduced glucose metabolism seen with FDG-PET. nih.gov Both modalities typically show characteristic deficits in the posterior parietal and temporal cortices. nih.govnih.gov

However, PET is generally considered to be a superior imaging technique to SPECT. radiopaedia.org FDG-PET offers better spatial resolution and contrast, and it is more quantitatively accurate, which makes it better suited for multicenter research studies. nih.govradiopaedia.org Systematic reviews comparing the diagnostic accuracy of the two techniques in dementia often report higher sensitivity and specificity for FDG-PET. nih.gov One review noted sensitivities of 75-99% for PET in diagnosing Alzheimer's disease, compared to 65-85% for SPECT. nih.gov Despite this, the same review cautioned that the evidence from direct, head-to-head comparative studies is somewhat limited. nih.gov

Table 4: Comparison of Iofetamine SPECT and FDG-PET
FeatureIofetamine (¹²³I) SPECT[¹⁸F]FDG-PET
Parameter Measured Regional Cerebral Blood Flow (rCBF).Regional Glucose Metabolism (rCMRGlc).
Spatial Resolution Poorer. radiopaedia.orgBetter. radiopaedia.org
Quantitative Accuracy Semi-quantitative.More quantitatively accurate. nih.gov
Reported Diagnostic Sensitivity (AD) 65-85%. nih.gov75-99%. nih.gov
Cost & Availability Lower cost, more widely available. radiopaedia.orgHigher cost, less available. radiopaedia.org

PET imaging with oxygen-15 (B1254489) labeled water ([¹⁵O]H₂O) is widely regarded as the reference standard for the noninvasive, quantitative measurement of cerebral blood flow (CBF). nih.gov Validation studies have directly compared quantitative CBF measurements from Iofetamine SPECT against the gold standard of [¹⁵O]H₂O PET.

In one such study involving healthy volunteers, the mean CBF value measured by PET was 57.6 ml/100 g/min , while the value calculated from Iofetamine SPECT was 47.3 ml/100 g/min . nih.gov Although the absolute values differed, the results showed a strong correlation, supporting the validity of Iofetamine SPECT as a reliable measure of CBF. The study further demonstrated that Iofetamine SPECT could accurately reflect physiological changes in blood flow; SPECT-derived CBF values showed a reactivity of 1.03 ml/100 g/min per mmHg change in arterial CO₂, confirming its utility for quantitative imaging. nih.gov

Despite being the gold standard, [¹⁵O]H₂O PET has significant practical disadvantages that limit its use outside of specialized research centers. The very short half-life of oxygen-15 (approximately 2 minutes) necessitates an on-site cyclotron for radiotracer production. nih.gov Furthermore, the procedure typically requires invasive arterial cannulation for blood sampling to determine the arterial input function. nih.gov Iofetamine SPECT, in contrast, is far more accessible and less invasive, making it a more practical tool for clinical applications.

Table 5: Comparison of Iofetamine SPECT and [¹⁵O]H₂O PET
FeatureIofetamine (¹²³I) SPECT[¹⁵O]H₂O PET
Gold Standard Status No, a validated tracer for CBF imaging. nih.govYes, for quantitative CBF measurement. nih.gov
Quantitation Provides reliable quantitative values, though systematically lower than PET. nih.govProvides absolute, quantitative CBF values.
Practicality High; widely available, no cyclotron needed.Low; requires on-site cyclotron and arterial line. nih.gov
Invasiveness Minimally invasive (intravenous injection).Invasive (arterial cannulation). nih.gov

Amyloid-β PET Tracers (e.g., [18F]AV45-PET)

Iofetamine hydrochloride, labeled with iodine-123 ([¹²³I]iofetamine), functions as a single-photon emission computed tomography (SPECT) agent that maps regional cerebral blood flow (rCBF). Its findings are often compared with those from positron emission tomography (PET) tracers that target specific neuropathological hallmarks, such as [¹⁸F]AV45-PET (Florbetapir F 18), which visualizes amyloid-β (Aβ) plaques, a core feature of Alzheimer's disease (AD).

The two tracers measure distinct but related physiological and pathological processes. [¹²³I]iofetamine SPECT reveals downstream effects of neurodegeneration, such as reduced synaptic activity, which leads to decreased local blood flow. In contrast, [¹⁸F]AV45-PET directly images the Aβ protein deposits.

Studies comparing these modalities have yielded several key findings:

Correlation in Established AD: In patients clinically diagnosed with Alzheimer's disease, a characteristic pattern of hypoperfusion in the temporoparietal regions detected by [¹²³I]iofetamine SPECT shows a high correlation with the presence of amyloid plaques confirmed by [¹⁸F]AV45-PET. nih.gov A study assessing the diagnostic accuracy of iofetamine SPECT in AD reported a sensitivity of 88% and a specificity of 87%. nih.gov The typical pattern of reduced rCBF is globally depressed cortical tracer activity, with the most significant reduction in the posterior parietal cortex. nih.gov

Divergence in Early or Atypical Disease: The relationship is not always one-to-one, especially in the early stages of the disease. Amyloid deposition can precede significant changes in blood flow by years. nih.gov Therefore, an individual may have a positive [¹⁸F]AV45-PET scan indicating amyloid pathology while still showing normal or only subtly altered rCBF on an iofetamine scan. nih.gov Conversely, the absence of a typical AD hypoperfusion pattern on a SPECT scan does not rule out the presence of amyloid pathology. nih.gov

Pathophysiological Insights: Research indicates that a higher Aβ load is generally related to lower cerebral blood flow in several brain regions. oup.com The association between amyloid pathology and rCBF may differ across the disease spectrum. Some evidence suggests that amyloid pathology might lead to more pronounced blood flow reductions in the earlier stages, while structural volume loss becomes the more dominant feature in later stages. oup.com

In essence, while [¹²³I]iofetamine SPECT identifies regions of neuronal dysfunction reflected by blood flow, [¹⁸F]AV45-PET identifies a specific underlying pathology. They provide complementary information in the diagnostic evaluation of neurodegenerative disorders like Alzheimer's disease.

Comparison with Other SPECT Radiotracers (e.g., Technetium-99m HMPAO, Xenon-133)

This compound's utility as a cerebral perfusion agent is often benchmarked against other SPECT radiotracers, primarily Technetium-99m hexamethylpropyleneamine oxime (Tc-99m HMPAO) and Xenon-133 (¹³³Xe).

Iofetamine HCl vs. Technetium-99m HMPAO

Both [¹²³I]iofetamine and Tc-99m HMPAO are widely used for SPECT imaging of regional cerebral blood perfusion. While both are sensitive in detecting perfusion deficits, they have distinct chemical and kinetic properties that can lead to differences in imaging results.

FeatureThis compound ([¹²³I]IMP)Technetium-99m HMPAO (Exametazime)
Mechanism A lipid-soluble amine that crosses the blood-brain barrier and is retained in brain tissue, reflecting rCBF.A lipophilic complex that crosses the blood-brain barrier and is trapped intracellularly after conversion to a hydrophilic form.
Redistribution Exhibits significant redistribution over time. Early images reflect blood flow, while delayed images may show different patterns due to washout and receptor binding.Shows minimal redistribution after initial uptake, providing a more stable "snapshot" of blood flow at the time of injection.
Image Quality Iodine-123 has a longer half-life (13.2 hours) and lower energy photons (159 keV) compared to Technetium-99m.Technetium-99m has a shorter half-life (6 hours) and more optimal photon energy (140 keV) for modern gamma cameras, generally resulting in better image quality.
Clinical Discrepancies In some cases, iofetamine may show a perfusion defect when HMPAO results are normal, or the severity of a defect may appear greater. researchgate.net In a study involving a patient with meningioma, iofetamine accurately imaged brain tissue blood flow, whereas HMPAO showed high activity in the tumor itself. nih.govGenerally provides high sensitivity for CNS pathology, showing abnormalities earlier and more extensively than anatomical imaging like CT. researchgate.net
Preparation Supplied in single- or multiple-dose vials from the manufacturer, requiring no in-house preparation. researchgate.netRequires in-house preparation by combining a "cold kit" with a technetium-99m generator eluate, followed by quality control. nih.gov

Iofetamine HCl vs. Xenon-133

Xenon-133 is an inert gas used for quantitative measurement of rCBF. Unlike iofetamine, which involves the trapping of a chemical agent, the ¹³³Xe method tracks the washout of the inhaled or injected gas from the brain.

FeatureThis compound ([¹²³I]IMP)Xenon-133 (¹³³Xe)
Methodology Intravenous injection of the radiopharmaceutical. Imaging reflects tracer retention in brain tissue.Typically involves inhalation of ¹³³Xe gas or intravenous injection of saline with dissolved xenon. Measures clearance rates from the brain.
Quantification Quantification is typically based on a lesion-to-normal tissue ratio (e.g., L/N ratio). researchgate.netAllows for quantitative calculation of rCBF in ml/100g/min. researchgate.net
Spatial Resolution Provides higher spatial resolution SPECT images, allowing for better visualization of smaller structures and defects.Has lower spatial resolution compared to iofetamine SPECT.
Clinical Correlation Studies have shown a significant correlation between the degree of ischemia evaluated by ¹³³Xe and [¹²³I]iofetamine. researchgate.net In a case of multiple cerebral arteriovenous malformations, iofetamine imaging was reported to be a more accurate reflection of the clinical situation than the ¹³³Xe rCBF measurement. nih.govProvides absolute blood flow values. For example, infarcted and symptomatic blood flow thresholds have been determined as 19-23 ml/100 g/min and 33-36 ml/100 g/min , respectively. researchgate.net
Patient Comfort A simple intravenous injection.The inhalation method requires patient cooperation and a tightly sealed apparatus, which can be challenging for some patients.

Multimodal Imaging Integration and Data Fusion Techniques

To enhance diagnostic accuracy, functional data from [¹²³I]iofetamine SPECT is frequently integrated with anatomical imaging from modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). This process, known as multimodal imaging or data fusion, combines the strengths of different imaging techniques.

The primary goal of fusing iofetamine SPECT with MRI or CT is to provide a comprehensive view of the brain that incorporates both physiological function and detailed anatomical structure.

Anatomical Localization: Iofetamine SPECT images have limited anatomical detail. Fusing them with high-resolution MRI or CT images allows for the precise localization of perfusion abnormalities within specific brain structures (e.g., lobes, gyri, or deep brain nuclei). This is crucial for accurate interpretation, as structural abnormalities like atrophy or white matter lesions must be correlated with functional deficits. researchgate.net

Improved Diagnostic Confidence: The combination of functional and anatomical information increases the confidence of the clinical diagnosis. For example, in a patient with suspected dementia, observing hypoperfusion in the temporoparietal cortex on SPECT that corresponds to cortical atrophy in the same region on MRI strengthens the diagnosis of Alzheimer's disease.

Surgical Planning: In cases like epilepsy, localizing the seizure focus is critical. Iofetamine SPECT can identify areas of altered perfusion related to the seizure focus, and fusing this data with a patient's MRI helps neurosurgeons plan resective surgery more accurately.

Several computational techniques are employed to achieve data fusion:

Image Registration: This is the foundational step where the SPECT and MRI/CT datasets are spatially aligned into a common coordinate system. This ensures that a voxel in one image corresponds to the same anatomical location in the other.

Voxel-Based Analysis: Software platforms can perform statistical analysis on the fused images. This might involve comparing a patient's SPECT data to a normative database, with the results overlaid on their MRI for anatomical context.

Transform-Based Fusion: Advanced methods like the Undecimated Discrete Wavelet Transform (UDWT) can be used to merge images. These techniques decompose the source images into different frequency components. Fusion rules are then applied to combine these components to create a single, more informative fused image that preserves important details from both modalities. youtube.com

The integration of iofetamine SPECT with anatomical imaging is now a standard practice in neuroimaging, moving beyond simple side-by-side visual comparison to sophisticated computational fusion that provides synergistic diagnostic value. youtube.com

Limitations and Methodological Challenges in Iofetamine Hydrochloride Research

Variability in Clinical Progression and Follow-up Limitations

A significant challenge in utilizing Iofetamine (B1204570) hydrochloride SPECT scans for research, particularly in dementia studies, is the inherent variability in how neurodegenerative diseases progress. The rate of cognitive decline and the presentation of symptoms can differ substantially among individuals, even those with the same diagnosis youtube.com. This heterogeneity makes it difficult to establish consistent patterns of change in cerebral blood flow over time that correlate directly with disease progression.

Furthermore, longitudinal studies involving Iofetamine hydrochloride are complicated by follow-up limitations. Tracking changes in brain perfusion requires repeated scans over extended periods. However, the logistical demands and costs associated with SPECT imaging can make long-term follow-up studies challenging to implement. Studies in dementia with Lewy bodies (DLB) have noted that while changes in dopamine (B1211576) transporter (DAT) uptake can correlate with the progression of parkinsonism and cognitive symptoms, the patterns may not be uniform across different disorders, reflecting diverse underlying pathophysiological mechanisms nih.gov. This variability complicates the use of Iofetamine SPECT as a standalone marker for monitoring disease progression. Preliminary results from pilot studies, such as those in CNS lupus, suggest that while SPECT scans may be a valuable diagnostic instrument, further studies are necessary to delineate their precise role, highlighting the need for more robust, long-term data nih.gov.

Sample Size Considerations in Research Studies

The statistical power of any clinical trial is critically dependent on its sample size snmjournals.org. Research studies involving this compound are often constrained by small sample sizes, which can limit the reliability and generalizability of the findings. Trials with a small number of participants are more susceptible to variability and run a significant risk of failing to detect a true effect of an intervention snmjournals.org.

For instance, a study determining the diagnostic accuracy of Iofetamine in Alzheimer's disease (AD) involved 58 patients and 15 control subjects nih.gov. Another quantitative analysis of Iofetamine SPECT in AD included ten patients with probable Alzheimer's and seven healthy subjects nih.gov. While these studies provide valuable insights, their statistical power is limited.

Studies based on small sample sizes may yield a non-statistically significant but clinically relevant treatment effect frontiersin.org. Conversely, very large sample sizes might produce statistically significant results that are not clinically meaningful frontiersin.org. In dementia research, sample size calculations are complex and influenced by the chosen outcome measures and the expected rate of disease progression nih.govnih.gov. For example, trials for pre-dementia Alzheimer's may require hundreds or even thousands of participants per arm, depending on the endpoint used nih.govmedrxiv.org. The logistical and financial challenges of recruiting for and conducting large-scale Iofetamine SPECT studies represent a significant methodological hurdle.

Study FocusPopulationSample SizeKey Finding
Diagnostic Accuracy nih.govAlzheimer's Disease (AD) vs. Healthy Controls58 AD Patients, 15 ControlsSensitivity of 88% and specificity of 87% for AD diagnosis.
Quantitative Analysis nih.govSenile Dementia of the Alzheimer Type (SDAT) vs. Healthy Controls10 SDAT Patients, 7 ControlsRatios of parietal to cerebellar and mean cortical activity helped categorize patients.
Differentiating Dementia nih.govAlzheimer's Disease (AD) vs. Frontotemporal Dementia (FTD)20 AD Patients, 20 FTD PatientsA decision rule correctly classified 100% of FTD patients and 90% of AD patients.

Challenges in Differentiating Dementia Subtypes

While this compound SPECT is a useful tool for assessing regional cerebral blood flow, it faces challenges in accurately distinguishing between various forms of dementia, which often have overlapping clinical and pathological features researchgate.net.

Alzheimer's Disease (AD) vs. Frontotemporal Dementia (FTD): AD and FTD are common causes of presenile dementia, but FTD is often poorly recognized clinically nih.govalzra.org. SPECT imaging can help differentiate the two by identifying characteristic perfusion patterns. Reduced blood flow in the frontal lobes is more common in FTD, while defects in the temporoparietal regions are characteristic of AD nih.govnih.gov. However, SPECT's diagnostic accuracy is not absolute. Studies have shown that a clinical diagnosis, especially when performed at a specialized dementia center with detailed neuropsychological evaluation, can be more accurate than SPECT alone nih.govjwatch.org. The imaging data is best used as an adjunct to a thorough clinical assessment to improve diagnostic accuracy nih.gov.

Dementia with Lewy Bodies (DLB) vs. other Dementias: Diagnosing DLB is particularly challenging due to its clinical overlap with AD and Parkinson's disease dementia (PDD) nih.govresearchgate.netfrontiersin.org. While Iofetamine is used to assess cerebral blood flow, another Iodine-123 based radiopharmaceutical, Ioflupane (DaTscan), is used to detect the loss of dopamine transporters, a key indicator of DLB nih.gov. Even with these tools, differentiation can be difficult. For example, reduced temporoparietal function can be common to both AD and DLB nih.gov. The distinction between DLB and PDD often relies on the timing of symptom onset, with cognitive decline preceding significant motor symptoms in DLB youtube.comfrontiersin.org.

ComparisonTypical Iofetamine SPECT Finding in First ConditionTypical Iofetamine SPECT Finding in Second ConditionDiagnostic Value/Limitation
Alzheimer's Disease Reduced perfusion in temporoparietal regions nih.gov.Reduced perfusion in frontal regions nih.govnih.gov.Useful adjunct, but less accurate than specialized clinical diagnosis alone nih.govjwatch.org.
Dementia with Lewy Bodies May show reduced temporoparietal function, similar to AD nih.gov.N/A (Often compared with DAT SPECT showing reduced striatal uptake) nih.govnih.gov.Overlap with AD perfusion patterns can occur; DAT imaging is a more specific biomarker for DLB nih.govnih.gov.

Technical and Logistic Constraints in Radiopharmaceutical Studies

Research with this compound is subject to significant technical and logistical constraints, largely stemming from the properties of its radioisotope, Iodine-123 (I-123).

Short Half-Life and Logistics: I-123 has a half-life of about 13.2 hours inmm.org. This short duration necessitates a highly coordinated, "just-in-time" supply chain nucleusrad.com. The production via a cyclotron, processing, and transportation must often occur on the same day, as any delay can render the product unusable due to radioactive decay inmm.org. This poses considerable logistical challenges, especially for distribution across large geographical areas or to regions with limited nuclear medicine infrastructure inmm.orgnih.gov. A delay of even one day means a significant loss of radioactive material inmm.org.

Technical Imaging Challenges: The SPECT imaging process itself requires technical precision to ensure high-quality, accurate images snmjournals.org. Patient-related factors can introduce artifacts and limitations. For instance, minimizing head movement during the lengthy scan is critical but can be difficult, particularly in patients with dementia snmjournals.org. Furthermore, technical issues such as patient motion and the spatial misalignment of SPECT and CT data in hybrid systems can influence imaging outcomes and must be carefully managed nih.gov. The injection must also be performed in a controlled environment, free from external stimuli, to accurately capture a baseline state of cerebral blood flow snmjournals.org.

Regulatory Science Challenges for Radiopharmaceuticals

Radiopharmaceuticals like this compound are subject to stringent regulatory oversight due to their radioactive nature eanm.org. Navigating this complex regulatory landscape presents a significant challenge for research and clinical use.

Stringent Manufacturing and Quality Control: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for radiopharmaceuticals nih.govqualityexecutivepartners.com. These compounds must meet strict quality standards for sterility, purity, and potency before administration nucleusrad.comnih.gov. Manufacturers must adhere to Good Manufacturing Practice (GMP) guidelines, which cover the entire lifecycle of the product eanm.org. The short half-life of I-123 adds another layer of complexity, requiring rapid and reliable quality control tests to be completed before the product expires nucleusrad.comqualityexecutivepartners.com.

Evolving Regulatory Pathways: The development and approval process for new drugs is complex, and radiopharmaceuticals face unique hurdles news-medical.netnih.gov. Regulatory agencies have established expedited pathways, such as the FDA's "Fast Track" and "Breakthrough Therapy" designations, to accelerate the approval of treatments for serious conditions news-medical.netnih.gov. However, sponsors must provide extensive non-clinical and clinical data to demonstrate safety and efficacy nih.gov. The FDA and EMA have specific guidance documents for non-clinical studies and marketing authorization of diagnostic and therapeutic radiopharmaceuticals nih.gov. Early and continuous engagement with regulatory bodies is often necessary to ensure that research protocols and manufacturing processes align with regulatory expectations qualityexecutivepartners.comyoutube.com.

Future Directions and Advanced Research Perspectives for Iofetamine Hydrochloride

Development of Novel Iofetamine (B1204570) Hydrochloride-Based Radiopharmaceuticals

The development of new radiopharmaceuticals is a dynamic field, constantly seeking to improve upon existing agents for better diagnostic accuracy and therapeutic efficacy. mdpi.com For iofetamine hydrochloride, future research could focus on the development of new analogs or derivatives that offer improved pharmacokinetic properties or target specificity. While iofetamine labeled with iodine-123 is well-established for SPECT imaging, the development of positron-emitting analogs could open up new avenues for positron emission tomography (PET) imaging, which offers higher resolution and sensitivity. nih.govopenmedscience.com

Research in this area would involve a clear biochemical concept, reliable labeling procedures, and thorough pharmacokinetic studies to evaluate the physiological behavior of new radioiodinated compounds. nih.gov The goal would be to create novel radiotracers that provide more detailed information about cerebral blood flow and neuronal function, potentially leading to earlier and more accurate diagnosis of various neurological and psychiatric disorders.

Application in Precision Medicine and Individualized Therapy Research

Precision medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly growing field. fda.gov It takes into account genetic, environmental, and lifestyle factors to select the most effective therapies. remedypsychiatry.com In the context of this compound, its application in precision medicine could involve using SPECT imaging to stratify patients based on their cerebral perfusion patterns. This could help predict their response to specific treatments for conditions like Alzheimer's disease or stroke. nih.govnih.gov

By understanding an individual's unique neurophysiology through iofetamine imaging, clinicians could make more informed decisions about treatment selection and dosage. fda.gov This individualized approach has the potential to improve patient outcomes and reduce the trial-and-error nature of treating complex neurological disorders. pharmacytimes.com Future research could focus on identifying specific perfusion patterns on iofetamine scans that correlate with treatment response in various neurological and psychiatric conditions.

Integration with Artificial Intelligence and Machine Learning in Neuroimaging Analysis

The increasing complexity of neuroimaging data has led to a growing interest in the use of artificial intelligence (AI) and machine learning (ML) for analysis. nih.gov These technologies can identify subtle patterns in images that may not be apparent to the human eye, leading to more accurate and objective diagnoses. tees.ac.uk For this compound SPECT scans, AI and ML algorithms could be developed to automatically quantify regional cerebral blood flow, identify areas of abnormality, and even predict the likelihood of certain diseases.

This integration of AI could enhance the diagnostic value of iofetamine imaging by providing clinicians with more detailed and quantitative information. appliedradiology.com AI can also help to standardize the interpretation of scans, reducing inter-observer variability. nih.gov Future research in this area will likely focus on developing and validating deep learning models for the analysis of iofetamine SPECT data in various neurological disorders. mdpi.com

Biomarker Development and Validation Utilizing this compound Imaging

A biomarker is a measurable indicator of a biological state or condition. In neurology, there is a great need for reliable biomarkers for the early diagnosis and monitoring of diseases like Alzheimer's and Parkinson's. This compound SPECT imaging has the potential to serve as a valuable biomarker of cerebral perfusion. nih.gov Changes in regional cerebral blood flow are known to occur early in the course of many neurodegenerative diseases.

Future research could focus on validating the use of iofetamine imaging as a biomarker for specific conditions. This would involve large-scale longitudinal studies to correlate imaging findings with clinical outcomes and other biomarkers. The ultimate goal is to establish iofetamine SPECT as a reliable tool for early diagnosis, disease progression monitoring, and as an endpoint in clinical trials for new therapies.

Exploration of this compound in Theranostics

Theranostics is a field of medicine that combines diagnostics and therapy. openmedscience.com The same or a similar molecule is used for both imaging and treatment of a disease. mdpi.com While this compound is currently used for diagnostic imaging, its potential in a theranostic approach is an exciting area for future exploration. This could involve labeling an iofetamine analog with a therapeutic radioisotope, such as a beta-emitter, to deliver targeted radiation to specific areas of the brain. openmedscience.com

This approach could be particularly relevant for brain tumors or other localized neurological disorders. The diagnostic version of the radiopharmaceutical would first be used to identify the target area, and then the therapeutic version would be administered to deliver a precise dose of radiation. This personalized approach to treatment could minimize damage to surrounding healthy tissue and improve therapeutic outcomes.

Advanced Molecular Imaging and Pathology Correlation

Advances in molecular imaging techniques, such as PET, are providing unprecedented insights into the pathophysiology of neurological diseases. nih.gov Correlating these advanced imaging findings with the underlying pathology is crucial for validating new imaging agents and understanding disease mechanisms. For this compound, future research could involve correlating SPECT imaging findings with post-mortem brain tissue analysis.

This would allow researchers to directly link changes in cerebral perfusion observed on iofetamine scans with specific pathological features, such as amyloid plaques and neurofibrillary tangles in Alzheimer's disease. This type of research is essential for validating iofetamine as a reliable marker of neuronal injury and for advancing our understanding of the neurobiological basis of various brain disorders.

Investigations into Underlying Neurobiological Processes

This compound imaging can be a powerful tool for investigating the underlying neurobiological processes of various brain disorders. nih.gov By measuring regional cerebral blood flow, researchers can gain insights into the functional activity of different brain regions. This can be particularly useful for studying conditions where the underlying pathophysiology is not well understood.

Neuroinflammation and Oxidative Stress

Future research directions may involve utilizing Iofetamine (123I) SPECT to investigate the downstream effects of neuroinflammation and oxidative stress on cerebral perfusion. As an amphetamine analog, iofetamine's parent compounds have been shown to induce oxidative stress and glial activation in preclinical models. frontiersin.org This suggests a potential, though indirect, role for iofetamine SPECT in studying these processes.

Mapping Perfusion Deficits in Inflammatory Conditions: In diseases characterized by significant neuroinflammation, such as neuropsychiatric systemic lupus erythematosus (NPSLE) or multiple sclerosis, iofetamine SPECT could delineate regions of altered blood flow. nih.gov These perfusion changes may correlate with areas of inflammatory activity, offering a surrogate marker to assess the hemodynamic consequences of the inflammatory cascade.

Investigating Oxidative Stress-Related Hypoperfusion: Oxidative stress is a key factor in neurodegenerative diseases and can lead to vascular damage and reduced blood flow. frontiersin.org Advanced studies could correlate iofetamine SPECT findings with biomarkers of oxidative stress to understand how this cellular damage translates to regional perfusion deficits. Research in this area would aim to establish perfusion patterns that are characteristic of oxidative stress-mediated neurotoxicity.

Mitochondrial Dysfunction and Apoptosis

The application of iofetamine SPECT in studying cellular energy failure and programmed cell death represents a significant frontier in neuroimaging.

Mitochondrial Encephalomyopathies: Research has already demonstrated the utility of iofetamine SPECT in assessing regional cerebral blood flow (rCBF) alterations in patients with mitochondrial encephalomyopathy (MEM). nih.gov A key study found that patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) exhibited focal hypoperfusion, particularly in the parietal and occipital lobes. nih.gov Furthermore, the cerebral perfusion reserve was significantly diminished in MELAS patients compared to those with other forms of MEM, suggesting that iofetamine SPECT can be a valuable tool in diagnosing and understanding the specific vascular pathophysiology of these disorders. nih.gov Future work could expand on these findings to monitor disease progression and the effects of therapeutic interventions.

Imaging Apoptosis: While iofetamine itself is not a direct marker of apoptosis, it can identify regions of severe hypoperfusion where apoptotic processes are likely occurring. nih.gov Radionuclide imaging is a primary modality for the noninvasive detection of apoptosis in vivo. nih.gov Future protocols could involve a multimodal approach, using iofetamine SPECT to locate areas of reduced blood flow indicative of tissue distress or damage, followed by targeted PET imaging with specific apoptosis-avid radiotracers to confirm and quantify programmed cell death within these regions. nih.gov

Excitotoxicity and Neurogenesis

Iofetamine's role as a perfusion agent provides a platform to explore the vascular and cellular consequences of excitotoxicity and the potential for neurogenesis.

Excitotoxicity: In conditions like epilepsy, excessive glutamate release leads to excitotoxic neuronal injury. oatext.commdpi.com Iofetamine SPECT has proven effective in localizing seizure foci, which often appear as areas of reduced perfusion (hypoperfusion) in the interictal phase (between seizures). nih.gov This hypoperfusion may reflect the neuronal loss and metabolic disruption caused by recurrent excitotoxic events. nih.gov Advanced research could use iofetamine SPECT to quantitatively assess the extent of perfusion deficits in relation to seizure frequency and severity, providing insights into the progression of excitotoxic brain injury.

Neurogenesis: As an amphetamine analog, iofetamine's potential influence on neurogenesis is an area of high interest. nih.govnih.gov Studies on other amphetamines, such as d-amphetamine, have shown dose-dependent effects on the survival and differentiation of new neurons in the hippocampus. nih.gov Some research indicates that amphetamines can enhance the proliferation of neuronal progenitor cells, while other studies suggest they may reduce neurogenesis. nih.govtermedia.plescholarship.org This presents a critical research question for iofetamine: does it modulate neurogenesis, and can its perfusion imaging capabilities be used to monitor the functional integration of new neurons? Future studies could investigate whether changes in regional cerebral blood flow measured by iofetamine SPECT correlate with markers of neurogenesis in animal models and, eventually, in humans.

Research AreaPreclinical Findings (Amphetamines)Potential Iofetamine SPECT Application
Neurogenesis D-amphetamine dose-dependently increased survival and differentiation of new neurons. nih.govCorrelate rCBF changes with neurogenesis markers.
Cell Proliferation Methamphetamine has been shown to both enhance and decrease hippocampal neurogenesis in different models. termedia.plescholarship.orgMonitor perfusion in neurogenic niches (e.g., hippocampus).
Neuronal Activation D-amphetamine-induced neurogenesis appeared to be independent of neuronal activation in the granule layer. nih.govAssess functional consequences of altered neurogenesis on local blood flow.

Glial Cell Function and Cerebrovascular Pathology

Iofetamine SPECT is well-positioned to contribute to our understanding of the interplay between glial cells, the vasculature, and brain perfusion.

Glial Cell Function: Neuroinflammation often involves the activation of glial cells (astrocytes and microglia). Preclinical studies have shown that amphetamines can induce glial activation. frontiersin.org Future research could use a correlative approach, combining iofetamine SPECT with PET tracers that target activated glia. This would allow investigators to determine if areas of glial activation correspond to regions of altered cerebral perfusion, shedding light on the impact of gliosis on the neurovascular unit.

Cerebrovascular Pathology: Iofetamine SPECT has a well-documented role in evaluating cerebrovascular diseases. osti.govnih.gov It is highly sensitive in the early diagnosis of acute stroke, often detecting perfusion defects before anatomical changes are visible on CT scans. osti.gov In cases of transient ischemic attack (TIA), SPECT can reveal hypoperfusion even when symptoms have resolved. nih.gov Advanced research can build on this by using quantitative iofetamine SPECT to assess the extent of the ischemic penumbra, monitor the restoration of blood flow after treatment, and evaluate long-term changes in cerebral perfusion during recovery from stroke.

Neurovascular Coupling and Lymphatic Drainage

Emerging research perspectives aim to use iofetamine SPECT to probe the fundamental mechanisms of brain fluid dynamics and waste clearance.

Neurovascular Coupling: This process, which matches local blood flow to neuronal activity, is fundamental to brain function. While iofetamine provides a static snapshot of perfusion, future protocols could involve administering the tracer during a cognitive or sensory task. Comparing task-activated perfusion maps to a resting state could offer insights into the integrity of neurovascular coupling, potentially identifying subtle dysfunctions in early stages of diseases like Alzheimer's.

Lymphatic Drainage: The brain's lymphatic system, including the recently characterized glymphatic system, is crucial for clearing metabolic waste. nih.govyale.edunih.gov This clearance is partly driven by arterial pulsation. biorxiv.org Dysfunction of this system is implicated in neurodegenerative diseases. nih.gov Currently, this system is primarily imaged using MRI. yale.edubiorxiv.org A forward-looking research paradigm would be the concurrent imaging of cerebral perfusion with iofetamine SPECT and lymphatic drainage with MRI. This could elucidate the critical relationship between cerebral blood flow dynamics and the efficiency of brain waste clearance, potentially revealing how compromised perfusion contributes to the buildup of toxic proteins.

Brain Network Analysis and Functional Connectivity Studies

Iofetamine SPECT is evolving from a tool for assessing regional deficits to one that can analyze the brain's large-scale functional networks. By capturing a snapshot of regional cerebral blood flow, which is tightly linked to metabolic activity, iofetamine SPECT data can be used to study functional connectivity. This approach is based on the principle that brain regions working together in networks will show correlated patterns of blood flow.

Multivariate techniques like independent component analysis (ICA) can be applied to SPECT data to extract covarying networks. apertureneuro.org This allows for the identification of resting-state networks, similar to those studied with fMRI, such as the default mode network (DMN), salience network, and executive control network. apertureneuro.org A recent study demonstrated the feasibility of using a fully automated ICA approach to evaluate functional network connectivity in SPECT data from patients with schizophrenia, identifying disruptions consistent with prior fMRI findings. apertureneuro.org Future research will likely refine these methods, using iofetamine SPECT to investigate network integrity in a wide range of neurological and psychiatric disorders, offering a valuable alternative when fMRI is not feasible.

Research on Brain and Cognitive Reserve, and Resilience Mechanisms

The concepts of cognitive reserve and brain resilience refer to the capacity of the brain to withstand neuropathological damage while maintaining cognitive function. frontiersin.org Neuroimaging studies are crucial for uncovering the neural mechanisms that underlie these protective processes. frontiersin.orgnih.gov Iofetamine SPECT can contribute significantly to this field by identifying the cerebral perfusion patterns associated with resilience.

For instance, an individual with high cognitive reserve might exhibit more efficient or compensatory blood flow patterns in specific brain networks when faced with pathology like Alzheimer's disease. nih.gov Studies have shown that stress resilience is associated with the preservation of normal cerebral blood flow. mdpi.com Future research using iofetamine SPECT could focus on:

Interdisciplinary Research with Systemic Factors (e.g., Endocrine System, Immune System, Gut-Brain Axis, Microbiome, Stress Response)

Future research into this compound is poised to expand beyond its established role in neuroimaging to explore its complex interactions with various systemic factors. As an amphetamine analogue, iofetamine's influence is not confined to the central nervous system (CNS); it has the potential to engage with the endocrine and immune systems, the gut-brain axis, and the body's stress response mechanisms. wikipedia.org Understanding these interconnections is crucial for a holistic perspective on its physiological impact. While direct research on iofetamine in these areas is nascent, studies on related psychostimulants provide a foundational framework for future investigation.

Endocrine System: The endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, is a key regulator of the body's response to stress. Psychostimulants are known to significantly activate the HPA axis, leading to the release of hormones like cortisol. frontiersin.orgfrontiersin.org Research on amphetamines has demonstrated that repeated administration can induce functional and morphological changes in the HPA axis, altering stress hormone release and the expression of related genes. nih.govnih.gov

Future studies on this compound could investigate:

Acute and Chronic HPA Axis Activation: Characterizing the dose-response relationship between iofetamine and the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol. clevelandclinic.orgyoutube.com

Long-term Endocrine Modifications: Assessing whether prolonged or repeated exposure, even at diagnostic levels, could lead to lasting changes in HPA axis sensitivity or function, which may be relevant for patients undergoing multiple scans.

Hormonal Interplay: Exploring interactions with other hormonal systems, such as the hypothalamic-pituitary-gonadal (HPG) axis, to understand any potential effects on reproductive hormones.

Immune System: The intricate connection between the nervous and immune systems suggests that centrally-acting compounds like iofetamine may have immunomodulatory effects. Research on psychostimulants, including amphetamines, indicates that they can alter immune function, both centrally and peripherally. mdpi.comskywoodrecovery.com This occurs through the modulation of glial cells in the CNS and the function of peripheral immune cells, leading to changes in cytokine profiles. nih.govfrontiersin.org Cytokines are crucial signaling proteins that regulate inflammation and immune responses. nih.govnih.gov

Studies have shown that amphetamine use can lead to an imbalance of pro- and anti-inflammatory cytokines. nih.gov For instance, long-term administration of d-amphetamine in animal models has been shown to increase levels of both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines. frontiersin.org This suggests a complex dysregulation rather than simple suppression or activation of the immune system.

Table 1: Observed Cytokine Alterations Following Psychostimulant Exposure in Research Models

CytokineObserved EffectSubstance StudiedContextReference
TNF-α (Tumor Necrosis Factor-alpha)IncreasedD-amphetamine, MethamphetamineCentral and peripheral levels after long-term administration. frontiersin.orgnih.gov
IL-6 (Interleukin-6)IncreasedD-amphetamine, MethamphetamineAssociated with long-term use and linked to impaired executive function. frontiersin.orgnih.govnih.govoup.com
IL-1β (Interleukin-1 beta)IncreasedMethamphetamineObserved in the central nervous system after repeated drug administration. frontiersin.orgnih.gov
IL-10 (Interleukin-10)IncreasedD-amphetamine, MethamphetamineAnti-inflammatory cytokine increased alongside pro-inflammatory ones, indicating immune imbalance. frontiersin.orgnih.gov
IL-4 (Interleukin-4)IncreasedD-amphetamineObserved at both central and peripheral levels in animal models. frontiersin.orgnih.gov

Future research should aim to delineate the specific effects of iofetamine on cytokine production and immune cell function to clarify its immunomodulatory profile.

Gut-Brain Axis and Microbiome: The gut-brain axis is a bidirectional communication network linking the central nervous system with the gastrointestinal tract. mdpi.commdedge.com The gut microbiome, comprising trillions of microorganisms, is a critical component of this axis, influencing brain chemistry and behavior. nih.govfrontiersin.org A growing body of evidence shows that various psychoactive substances, including psychostimulants, can alter the composition and function of the gut microbiome. nih.govmdpi.comnih.govnih.gov

Animal studies have revealed that amphetamines can cause significant, time- and structure-dependent alterations in the gut microbiome's diversity and taxonomic structure. nih.gov For example, methamphetamine use in both animal models and humans is associated with significant shifts in microbial populations, including changes in the abundance of phyla like Firmicutes and Bacteroidetes. nih.govfrontiersin.org These changes in the gut environment may, in turn, influence host behavior and neurochemistry. frontiersin.org

Table 2: Reported Gut Microbiome Alterations Associated with Amphetamine-Type Stimulants

Microbial TaxaChangeAssociated SubstanceKey FindingReference
Phylum BacteroidetesDecreasedMethamphetamineAlterations in major phyla indicate a broad impact on gut ecology. nih.govresearchgate.net
Phylum FirmicutesAltered RatioMethamphetamine, MephedroneThe Firmicutes/Bacteroidetes ratio, a key marker of gut health, is often disrupted. nih.gov
Family LachnospiraceaeIncreasedMethamphetamineIncrease in this family has been noted in human users. researchgate.net
Genus DoreaIncreasedMethamphetamineThis genus was found to be more abundant in individuals with methamphetamine use disorder. frontiersin.org
Alpha DiversityAlteredMethamphetamine, MephedroneChanges in overall species richness and evenness, though the direction of change can vary by specific drug. nih.govfrontiersin.org

Investigating how a single diagnostic administration of this compound might transiently or lastingly affect the gut microbiome is a novel and important avenue for future research. Such studies could reveal whether these alterations correlate with individual responses or the neurological conditions being diagnosed.

Stress Response: The stress response is a complex physiological and psychological reaction to a perceived threat, largely orchestrated by the HPA axis. nih.govyoutube.com As noted, psychostimulants like amphetamines are potent activators of this system. frontiersin.orgelsevierpure.com The activation of the HPA axis by these substances is critical not only for the acute physiological response but may also be involved in the long-term behavioral changes and neuroadaptations. nih.govnih.gov Research indicates that individuals may have a pre-existing vulnerability in their HPA axis reactivity that influences their response to stressors and potentially to substances that modulate this system. mdpi.com A deeper understanding of how iofetamine interacts with the HPA axis could provide insights into its effects on individuals with varying degrees of stress-related comorbidities.

Q & A

Q. What are the primary synthetic routes for iofetamine hydrochloride, and how do purification methods affect yield?

  • Methodological Answer : this compound (IMP) is synthesized via three validated routes:
  • Route 1 : Reductive amination of benzylacetone (I) using sodium cyanoborohydride and ammonium acetate yields d,l-desmethylphenethylamine (II). Subsequent iodination and acid hydrolysis produce para-iodo-desmethylphenethylamine, isolated as a hydrochloride salt (IV) via crystallization .

  • Route 2 : Begins with p-iodophenylacetic acid (VII), converted to p-iodobenzylacetone (VIII) via acetylation. Reductive amination with isopropylamine generates IMP, avoiding controlled substances .

  • Route 3 : Uses p-iodobenzaldehyde (IX) condensed with nitromethane, followed by catalytic hydrogenation to yield intermediate VIII .
    Purification : Yield optimization (65–80%) depends on solvent selection (ether/hexane) and crystallization conditions for salt formation.

    • Key Data :
RouteKey StepYield (%)Purity (HPLC)
1Crystallization of HCl salt72≥98%
2Acetylation of VII6595%

Q. Which analytical techniques are standard for characterizing this compound purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve IMP from desmethyl metabolites. Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30) .
  • NMR : 1^1H NMR (D2_2O) confirms para-iodo substitution (δ 7.2–7.4 ppm, aromatic protons) and amine hydrochloride formation (δ 2.8–3.1 ppm, methylene groups) .
  • Radiolabeling QC : Gamma spectrometry validates 123^{123}I incorporation (>95% radiochemical purity) .

Q. What is the role of this compound in cerebral perfusion imaging?

  • Methodological Answer : IMP (123^{123}I-labeled) is a lipophilic tracer that crosses the blood-brain barrier (BBB) and binds to cerebral neurons. Its uptake correlates with regional cerebral blood flow (rCBF), making it critical for SPECT imaging in Alzheimer’s disease and stroke .
  • Validation : Comparative studies with 99m^{99m}Tc-HMPAO show IMP’s superior gray-white matter contrast (1.5:1 ratio) in human trials .

Advanced Research Questions

Q. How can researchers optimize iodination steps to improve radiochemical purity in IMP synthesis?

  • Methodological Answer :
  • Electrophilic Substitution : Use iodogen-coated tubes for regioselective para-iodination, minimizing ortho/meta byproducts. Reaction conditions: pH 4.5–5.0, 37°C, 30 min .

  • Purification : Solid-phase extraction (C18 cartridges) removes unreacted 123^{123}I, achieving >98% radiochemical purity. Validate via thin-layer chromatography (silica gel, methanol:ammonia 9:1) .

    • Data Contradiction :
  • Older protocols report 85–90% purity using liquid-liquid extraction, highlighting the need for modern SPE methods .

Q. What strategies resolve discrepancies between in vitro stability assays and in vivo IMP pharmacokinetics?

  • Methodological Answer :
  • In Vitro : Simulate plasma stability using phosphate-buffered saline (PBS, pH 7.4) at 37°C. IMP degrades <5% over 6 hours .
  • In Vivo : Rodent studies show rapid deiodination (t1/2_{1/2} = 8 hrs) due to hepatic enzymes. Address via co-administration of peroxidase inhibitors (e.g., methimazole) to prolong tracer retention .
  • Conflict Resolution : Cross-validate using microdialysis in striatal tissue to reconcile plasma vs. brain metabolism rates .

Q. How to design dose-response studies for IMP in neurodegenerative disease models?

  • Methodological Answer :
  • Animal Models : Use transgenic APP/PS1 mice (Alzheimer’s) or middle cerebral artery occlusion (stroke). Administer 0.5–2.0 mCi/kg IMP intravenously .
  • Imaging Protocol : Acquire SPECT scans at 15–30 min post-injection. Quantify uptake via standardized uptake value (SUV) normalized to cerebellum .
  • Statistical Power : Sample size ≥10/group (α = 0.05, β = 0.2) to detect 20% rCBF differences .

Tables for Methodological Reference

Table 1 : Comparative Synthesis Yields for IMP Routes

ParameterRoute 1Route 2Route 3
Overall Yield (%)726568
Purity (HPLC, %)989597
Radiopurity (123^{123}I, %)999698

Table 2 : Analytical Validation Parameters for IMP

TechniqueParameterAcceptable Range
HPLCRetention time8.2 ± 0.3 min
NMRAmine proton shiftδ 2.8–3.1 ppm
Gamma Spec123^{123}I peak159 keV ± 2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Iofetamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.